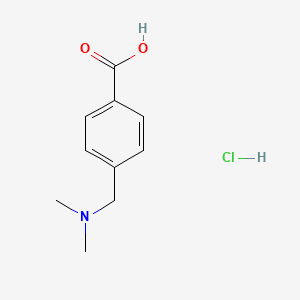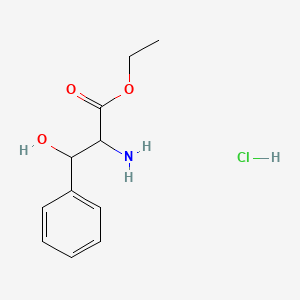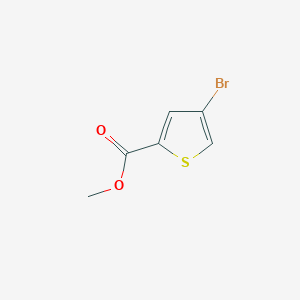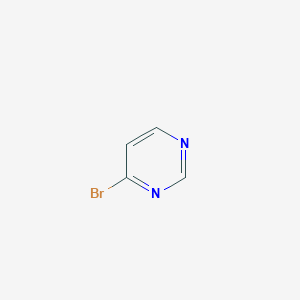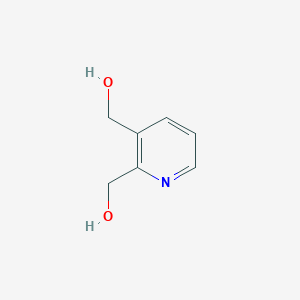
3-Methyl-4-(1-naphthyloxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(1-naphthyloxy)aniline, also known as MNMA, is an organic compound widely used in the field of organic chemistry. It has a molecular formula of C17H15NO and a molecular weight of 249.31 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Methyl-4-(1-naphthyloxy)aniline consists of a benzene ring attached to an amine group and a naphthyl group through an oxygen atom .Applications De Recherche Scientifique
Heterocyclic Naphthalimides in Medicine
Naphthalimide compounds, with their aromatic heterocyclic structure, demonstrate significant interactions with various biological molecules, showcasing extensive potential in medicinal applications. These compounds have been investigated for their roles as anticancer agents, with some entering clinical trials. Beyond cancer treatment, naphthalimide derivatives are explored for antibacterial, antifungal, antiviral, and anti-inflammatory uses. They also serve as artificial ion receptors, fluorescent probes, and cell imaging agents, contributing to a better understanding of biological processes and pharmacokinetics (Gong et al., 2016).
1,8‐Naphthyridine Derivatives: A Multipurpose Scaffold
1,8‐Naphthyridine derivatives are noted for their broad spectrum of biological activities, making them potent scaffolds in therapeutic research. These activities include antimicrobial, antiviral, anticancer, anti‐inflammatory, and analgesic effects, among others. The potential applications in neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression highlight their versatility in drug discovery. These derivatives also exhibit properties like anti‐osteoporotic activity, anti‐allergic effects, and antimalarial capabilities, underscoring their significance in developing new therapeutic agents (Madaan et al., 2015).
Chemical Fixation of CO2 with Aniline Derivatives
Aniline derivatives, including potentially 3-Methyl-4-(1-naphthyloxy)aniline, have been studied for their ability to react with carbon dioxide, leading to the synthesis of functionalized azole compounds. This process represents an environmentally friendly and economically advantageous method to convert CO2 into valuable chemicals, offering a novel approach for organic synthesis and the production of biologically active azole derivatives. Such methodologies are pivotal in addressing climate change and advancing synthetic organic chemistry (Vessally et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-4-naphthalen-1-yloxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-12-11-14(18)9-10-16(12)19-17-8-4-6-13-5-2-3-7-15(13)17/h2-11H,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNDKUCPFBMCJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40531686 |
Source


|
| Record name | 3-Methyl-4-[(naphthalen-1-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40531686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(1-naphthyloxy)aniline | |
CAS RN |
83054-45-9 |
Source


|
| Record name | 3-Methyl-4-(1-naphthalenyloxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83054-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-4-[(naphthalen-1-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40531686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




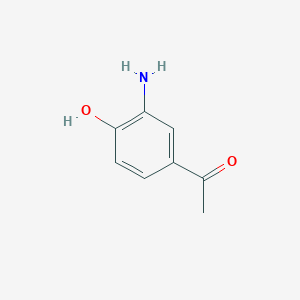

![3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, (R)-](/img/structure/B1314313.png)
